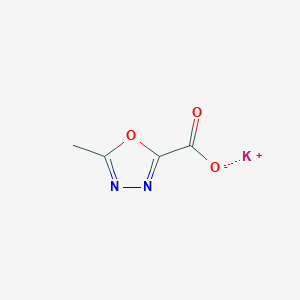
N-(Hexacosanoyloxy)succinimid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-(Hexacosanoyloxy)succinimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and as a labeling reagent for proteins and peptides.
Industry: N-(Hexacosanoyloxy)succinimide is used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
N-(Hexacosanoyloxy)succinimide is a derivative of succinimide, a class of organic compounds known as pyrrolidine-2-ones Succinimides and their derivatives are known to interact with various biological molecules, including proteins and enzymes .
Mode of Action
The mode of action of N-(Hexacosanoyloxy)succinimide involves the interaction with its targets through a process known as aminolysis . This process involves the attack of the amino/amide nitrogen atom on the carbonyl carbon of the ester group, resulting in the cleavage of the carbonyl C-O bond in the polyester and the formation of an amide group . This process is facilitated by the cation-anion confined hydrogen-bonding interactions among the ionic liquid, water, ester group, and amino/amide groups .
Biochemical Pathways
Succinimides and their derivatives are known to be involved in various biochemical processes, including the transformation of waste polymers into value-added chemicals .
Result of Action
The result of the action of N-(Hexacosanoyloxy)succinimide involves the transformation of a series of poly(succinates) into succinimide derivatives and corresponding diols under mild and metal-free conditions . This transformation is facilitated by the cation-anion confined hydrogen-bonding interactions among the ionic liquid, water, ester group, and amino/amide groups .
Action Environment
The action of N-(Hexacosanoyloxy)succinimide is influenced by environmental factors such as the presence of water and the type of ionic liquid used . For instance, the presence of water assists in achieving complete transformation of poly(succinates) into succinimide derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Hexacosanoyloxy)succinimide can be synthesized from N-Hydroxysuccinimide and hexacosanoic acid . The reaction typically involves the esterification of N-Hydroxysuccinimide with hexacosanoic acid under controlled conditions . The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of N-(Hexacosanoyloxy)succinimide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Hexacosanoyloxy)succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: N-(Hexacosanoyloxy)succinimide can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(Hexacosanoyloxy)succinimide include:
N-Chlorosuccinimide: Used in halogenation reactions.
N-Bromosuccinimide: Commonly used in bromination reactions.
N-Iodosuccinimide: Utilized in iodination reactions.
Uniqueness
What sets N-(Hexacosanoyloxy)succinimide apart from these similar compounds is its long aliphatic chain, which imparts unique properties such as increased hydrophobicity and the ability to interact with lipid membranes . This makes it particularly useful in applications involving lipid-based systems and membrane proteins .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hexacosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-31-28(32)26-27-29(31)33/h2-27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTCVLLRTUELJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464612 | |
| Record name | HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22102-68-7 | |
| Record name | HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)







![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)


